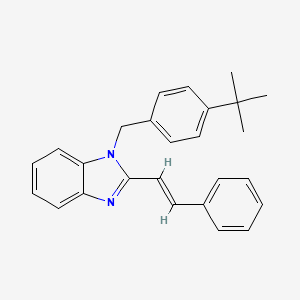

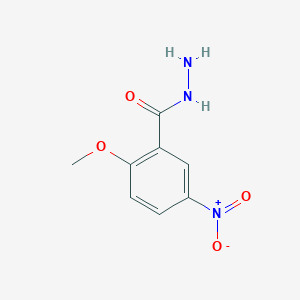

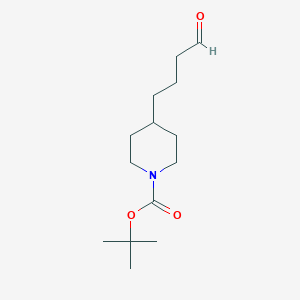

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-methylbenzamide, commonly known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition has been shown to be effective in treating cancer.

Scientific Research Applications

Antibacterial and Antifungal Activities

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-methylbenzamide and related pyrimidine derivatives have shown significant antibacterial and antifungal activities. A study highlighted the synthesis of three new pyrimidine derivatives, one of which demonstrated promising activities against bacteria such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and the fungus Aspergillus niger. The minimum inhibitory concentration of one compound was determined to be effective against these microorganisms, indicating its potential as a microbial inhibitor (Khan et al., 2015).

DNA and RNA Binding Agents

Pyrimidine derivatives, including those similar in structure to N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-methylbenzamide, have been studied for their ability to bind to DNA and RNA. For example, certain diaryltriazines and tetrahydropyrimidines have demonstrated strong binding to DNA model sequences, inhibiting topoisomerase II from microbial sources. These compounds show potential as nucleic acid binding agents, which could be relevant in the development of new therapeutics or research tools (Spychała et al., 1994).

Photophysical Properties and Sensing Applications

Pyrimidine derivatives have been explored for their photophysical properties and potential applications in sensing. For instance, pyrimidine-phthalimide derivatives have exhibited solid-state fluorescence emission due to their twisted geometries, along with positive solvatochromism across various solvents. These properties suggest potential applications in developing novel colorimetric pH sensors and logic gates, expanding the utility of pyrimidine derivatives in materials science and analytical chemistry (Yan et al., 2017).

Anticancer Activity

Research on pyrimidine derivatives has also extended into anticancer activity. A specific compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was synthesized and found to possess marked inhibition against various cancer cell lines, including colon, lung, and gastric cancer cells. This indicates the potential of pyrimidine derivatives in anticancer drug development, highlighting their ability to target and inhibit the proliferation of malignant cells (Huang et al., 2020).

properties

IUPAC Name |

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-11-8-6-7-9-12(11)15(22)18-13-10-17-16(21(4)5)19-14(13)20(2)3/h6-10H,1-5H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLWGBVTMHFQFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2N(C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(4-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2366581.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)

![[2-(2-Methylcyclopropyl)cyclopropyl]methanamine](/img/structure/B2366596.png)